molecular formula C25H24O4 B13731557 Methyl 2,3-anhydro-5-O-trityl-alpha-d-ribofuranoside CAS No. 17229-98-0

Methyl 2,3-anhydro-5-O-trityl-alpha-d-ribofuranoside

Cat. No.: B13731557
CAS No.: 17229-98-0
M. Wt: 388.5 g/mol
InChI Key: IPTGADYNRWJWSJ-UHFFFAOYSA-N
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Description

Methyl 2,3-anhydro-5-O-trityl-alpha-d-ribofuranoside is a chemical compound with the molecular formula C25H24O4 and a molecular weight of 388.463 g/mol . It is a derivative of ribofuranoside, a type of sugar molecule, and is characterized by the presence of a trityl group at the 5-O position and an anhydro bridge between the 2 and 3 positions.

Preparation Methods

Chemical Reactions Analysis

Methyl 2,3-anhydro-5-O-trityl-alpha-d-ribofuranoside can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2,3-anhydro-5-O-trityl-alpha-d-ribofuranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,3-anhydro-5-O-trityl-alpha-d-ribofuranoside involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to other biologically active molecules, influencing various biochemical pathways. The trityl group provides stability and protection to the molecule, allowing it to participate in specific reactions without degradation .

Comparison with Similar Compounds

Methyl 2,3-anhydro-5-O-trityl-alpha-d-ribofuranoside can be compared with other ribofuranoside derivatives, such as:

The uniqueness of this compound lies in its specific structure, which provides stability and reactivity suitable for various synthetic and research applications.

Properties

CAS No.

17229-98-0

Molecular Formula

C25H24O4

Molecular Weight

388.5 g/mol

IUPAC Name

2-methoxy-4-(trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexane

InChI

InChI=1S/C25H24O4/c1-26-24-23-22(29-23)21(28-24)17-27-25(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-24H,17H2,1H3

InChI Key

IPTGADYNRWJWSJ-UHFFFAOYSA-N

Canonical SMILES

COC1C2C(O2)C(O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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